molecular formula C17H15N5O B2450239 N-[[4-(Furan-3-yl)phenyl]methyl]-9-methylpurin-6-amine CAS No. 2380040-09-3

N-[[4-(Furan-3-yl)phenyl]methyl]-9-methylpurin-6-amine

Cat. No.: B2450239
CAS No.: 2380040-09-3
M. Wt: 305.341
InChI Key: MGVGXEBALBDFQY-UHFFFAOYSA-N
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Description

“N-[[4-(Furan-3-yl)phenyl]methyl]-9-methylpurin-6-amine” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a phenyl group (a benzene ring minus one hydrogen), and a purine derivative (9-methylpurin-6-amine).


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of the furan ring, phenyl group, and purine derivative. Techniques like FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods could be used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties might include its molecular weight, boiling point, melting point, solubility in various solvents, and spectral properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Depending on its properties, it could have potential applications in various fields, such as medicine or materials science .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-22-11-21-15-16(19-10-20-17(15)22)18-8-12-2-4-13(5-3-12)14-6-7-23-9-14/h2-7,9-11H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVGXEBALBDFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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